REACTION_CXSMILES
|
[CH3:1][C:2]1([C:17]([O:19]C)=[O:18])[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:7][C:4]2([CH2:6][CH2:5]2)[CH2:3]1.O[Li].O>O1CCOCC1.O>[C:13]([O:12][C:10]([N:9]1[CH2:8][CH2:7][C:4]2([CH2:5][CH2:6]2)[CH2:3][C:2]1([CH3:1])[C:17]([OH:19])=[O:18])=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC2(CC2)CCN1C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
LiOH H2O
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated at 150° C. under microwave irradiation 40 min (4 cycles of 10 min each)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Organic solvent was evaporated off
|
Type
|
WASH
|
Details
|
the aqueous solution washed with EtOAc (2×10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×10 ml)
|
Type
|
WASH
|
Details
|
The organic phases were washed with NaCl sat. sol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC2(CC2)CC1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |